(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-ethylphenyl)prop-2-en-1-one
Overview
Description
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-diphenylpyrazole-4-carbaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-ethylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with diverse biological activities.
Curcumin: A well-known chalcone derivative with potent anti-inflammatory and antioxidant properties.
Uniqueness: (E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of the 1,3-diphenylpyrazole moiety, which imparts distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
IUPAC Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-ethylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-2-20-13-15-21(16-14-20)25(29)18-17-23-19-28(24-11-7-4-8-12-24)27-26(23)22-9-5-3-6-10-22/h3-19H,2H2,1H3/b18-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQFNOPYKHRRHS-ISLYRVAYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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